3-Ethoxy-2,6-difluorobenzaldehyde
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Overview
Description
3-Ethoxy-2,6-difluorobenzaldehyde is an organic compound with the molecular formula C9H8F2O2 and a molecular weight of 186.16 g/mol It is characterized by the presence of an ethoxy group and two fluorine atoms attached to a benzaldehyde core
Preparation Methods
The synthesis of 3-Ethoxy-2,6-difluorobenzaldehyde typically involves the reaction of 2,4-difluorophenol with ethyl bromide in the presence of a base to form 3-ethoxy-2,4-difluorophenol. This intermediate is then subjected to formylation using a formylating agent such as dichloromethyl methyl ether (Cl2CHOCH3) in the presence of a Lewis acid like aluminum chloride (AlCl3) to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
3-Ethoxy-2,6-difluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the aldehyde group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of the corresponding alcohol.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Scientific Research Applications
3-Ethoxy-2,6-difluorobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 3-Ethoxy-2,6-difluorobenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain targets, influencing its pharmacological effects. The ethoxy group can also contribute to the compound’s lipophilicity, affecting its distribution and bioavailability .
Comparison with Similar Compounds
3-Ethoxy-2,6-difluorobenzaldehyde can be compared with other fluorinated benzaldehydes, such as:
2,4-Difluorobenzaldehyde: Lacks the ethoxy group, resulting in different chemical and physical properties.
3-Ethoxy-4-fluorobenzaldehyde: Has a single fluorine atom, which may alter its reactivity and applications.
3-Methoxy-2,6-difluorobenzaldehyde:
The unique combination of the ethoxy group and two fluorine atoms in this compound imparts distinct properties that make it valuable for various research and industrial applications.
Properties
IUPAC Name |
3-ethoxy-2,6-difluorobenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-2-13-8-4-3-7(10)6(5-12)9(8)11/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPQXBNMIHAIIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)F)C=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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